GSK2334470, chemically known as (3S,6R)-1-[6-(3-Amino-1H-indazol-6-yl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-3-piperidinecarboxamide, is a small molecule developed by GlaxoSmithKline (GSK) as a research tool to study the biological functions of PDK1. PDK1 is a serine/threonine kinase belonging to the AGC kinase family and plays a crucial role in regulating various cellular processes, including cell growth, survival, metabolism, and tumorigenesis [, , , , , ]. GSK2334470 is a potent and highly selective inhibitor of PDK1, exhibiting an IC50 of ~10 nM []. This compound demonstrates remarkable selectivity for PDK1 over a panel of 93 other protein kinases, including 13 closely related AGC kinases, even at concentrations 500-fold higher [].
GSK2334470 is a novel compound developed by GlaxoSmithKline, recognized for its specificity as an inhibitor of 3-phosphoinositide-dependent protein kinase 1. This compound has garnered attention in the field of cancer research due to its potential to modulate key signaling pathways involved in cell growth and survival. The primary mechanism of action involves the inhibition of protein kinase signaling, particularly affecting the Akt pathway, which is crucial in various cellular processes including metabolism, proliferation, and survival.
GSK2334470 was synthesized by GlaxoSmithKline and is expected to be available for purchase through suppliers such as Sigma-Aldrich and Tocris . The compound's development was aimed at creating a highly selective inhibitor that could serve as a valuable tool in biochemical research and therapeutic applications.
GSK2334470 falls under the category of small molecule inhibitors, specifically targeting protein kinases. It has been classified as a potent and selective inhibitor of 3-phosphoinositide-dependent protein kinase 1, with an IC50 value of approximately 10 nM . This specificity distinguishes it from other kinases, making it a useful agent in studying the role of PDK1 in various biological processes.
GSK2334470 primarily functions through competitive inhibition of PDK1, preventing its activation and subsequent phosphorylation of downstream targets such as Akt, S6K1, and SGK . This inhibition disrupts critical signaling pathways involved in cell growth and survival.
The compound effectively ablates T-loop phosphorylation within these kinases, which is essential for their activation. Experimental setups often involve treating various cell lines with GSK2334470 and assessing changes in phosphorylation states through techniques such as Western blotting .
GSK2334470 inhibits PDK1 by binding to its active site, thereby blocking the phosphorylation of its substrates. This action hampers the activation of downstream signaling pathways that are critical for tumor cell proliferation and survival. The compound has shown efficacy in reducing Akt activation in response to stimuli such as insulin-like growth factor 1 and serum .
Research indicates that GSK2334470 is particularly effective in cell lines lacking phosphatase and tensin homolog (PTEN), which are often more reliant on PDK1 signaling for survival . Its mechanism highlights potential applications in targeting cancer cells with aberrant Akt signaling.
GSK2334470 exhibits high solubility in dimethyl sulfoxide, facilitating its use in various biochemical assays. The compound's stability under standard laboratory conditions allows for extended use without significant degradation.
The compound's selectivity profile indicates minimal cross-reactivity with other kinases at concentrations significantly higher than its IC50 value . This property enhances its utility in experimental designs aimed at dissecting specific signaling pathways without confounding effects from other kinases.
GSK2334470 has been employed extensively in cancer research to investigate its effects on tumor cell proliferation and survival mechanisms. Its application includes:
The compound's ability to selectively inhibit PDK1 makes it a promising candidate for further exploration in therapeutic contexts targeting cancers driven by aberrant Akt signaling pathways .
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3